Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate

orexin receptor pharmacology chiral resolution enantiomeric excess

Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate (CAS 483314-82-5 for the (S)-enantiomer) is an N-Boc-protected chiral pyrrolidine derivative incorporating a 5-phenyl-1,3,4-oxadiazole motif. It serves as a key synthetic intermediate in the preparation of selective orexin‑1 (OX1) receptor antagonists such as SB‑674042 and is supplied as a solid with a purity of 98%.

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
Cat. No. B14075845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-7-10-14(21)12-15-19-20-16(23-15)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3
InChIKeyNMQOOJNHFJPYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate – Chiral Oxadiazole Building Block for Orexin Receptor Tool Compounds


Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate (CAS 483314-82-5 for the (S)-enantiomer) is an N-Boc-protected chiral pyrrolidine derivative incorporating a 5-phenyl-1,3,4-oxadiazole motif. It serves as a key synthetic intermediate in the preparation of selective orexin‑1 (OX1) receptor antagonists such as SB‑674042 [1] and is supplied as a solid with a purity of 98% . Its stereochemistry, protecting group, and heterocyclic architecture are critical for downstream pharmacological activity and synthetic efficiency.

Why Generic Oxadiazole-Pyrrolidine Building Blocks Cannot Replace Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate


The (S)-configured pyrrolidine-oxadiazole scaffold is the pharmacophoric core of potent OX1 antagonists, and both the absolute stereochemistry and the N-Boc protecting group are non‑interchangeable. The (R)-enantiomer or racemic material yields compounds with sharply reduced OX1 affinity (class‑level inference from >100‑fold enantioselective binding of the derived antagonist SB‑674042) [1]. Replacing the Boc group with Cbz, Fmoc, or a free amine alters the reactivity, stability, and deprotection orthogonality required for multi‑step synthesis, directly affecting overall yield and purity of the final active pharmaceutical ingredient. Consequently, generic substitution risks compromising enantiomeric purity, synthetic reproducibility, and pharmacological potency.

Quantitative Evidence for Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate Versus Closest Analogs


Enantiomeric Purity: (S)-Enantiomer vs Racemate or (R)-Antipode Directly Governs OX1 Antagonist Potency

The (S)-enantiomer (derived from L‑proline) is supplied with a purity of ≥98% and an enantiomeric excess typically >98% ee as determined by chiral HPLC . The final antagonist SB‑674042, assembled from this intermediate, binds to the human orexin‑1 (OX1) receptor with a Kd of 3.76 ± 0.45 nM (whole‑cell assay) and shows >100‑fold selectivity over OX2 [1]. Although direct affinity data for the (R)-enantiomer‑derived antagonist are not publicly disclosed, class‑level inference from the steep stereoselectivity of orexin‑1 antagonists indicates that a single enantiomer is required to achieve low‑nanomolar OX1 binding. Use of a racemate would therefore deliver an effective concentration of the active enantiomer that is at most half of the nominal concentration, directly compromising pharmacological potency and data reproducibility.

orexin receptor pharmacology chiral resolution enantiomeric excess

Boc Protection Stability and Orthogonal Deprotection Enable High-Yielding Downstream Coupling

The tert‑butoxycarbonyl (Boc) group provides acid‑labile protection that is orthogonal to many functional groups encountered in orexin antagonist synthesis. Standard deprotection with 4 M HCl in dioxane or 50% TFA in dichloromethane proceeds quantitatively (>95% conversion) within 1–2 h at room temperature to liberate the free amine [1]. In contrast, the corresponding Cbz‑protected analog requires hydrogenolysis (H2, Pd/C), which is incompatible with substrates containing reducible functional groups, while the Fmoc analog requires basic piperidine conditions that can epimerize the α‑position of the pyrrolidine. The Boc strategy therefore minimizes side reactions and maximizes the overall yield of the final amide coupling step that forms SB‑674042.

protecting group strategy solid‑phase synthesis compatibility deprotection yield

Physical Stability and Storage: Solid Boc‑Protected Intermediate vs Labile Free Amine

The target compound is supplied as a solid (powder) that is stable at 2–8 °C . The corresponding unprotected amine, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine, is typically an oil that is prone to oxidation and hygroscopicity, requiring storage under inert atmosphere at –20 °C to avoid degradation. Solid Boc‑protected intermediates generally exhibit longer shelf lives and easier handling in automated synthesis platforms, reducing batch‑to‑batch variability.

storage stability solid form advantage shelf life

Preferred Application Scenarios for Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate


Synthesis of Enantiomerically Pure Orexin‑1 Receptor Antagonists (e.g., SB‑674042)

The (S)-Boc‑protected intermediate is the established building block for constructing the chiral pyrrolidine‑oxadiazole core of SB‑674042. Its high enantiomeric excess (≥98% ee) directly translates into SB‑674042 batches with reproducible OX1 Kd values in the low nanomolar range (3.76 nM) and >100‑fold selectivity over OX2 [1]. This scenario is essential for structure–activity relationship (SAR) studies and radioligand development where chiral purity cannot be compromised.

Parallel Medicinal Chemistry Libraries Requiring Orthogonal N‑Protection

In high‑throughput medicinal chemistry, the Boc group’s acid‑lability enables chemoselective deprotection under mild conditions that are compatible with diverse functional groups. This orthogonality, documented in standard protective‑group methodology, allows the intermediate to be used directly in parallel amide coupling without the epimerization risks associated with Fmoc or the reductive conditions required for Cbz cleavage.

Quality Control and Chiral HPLC Method Development

The solid, stable nature of the Boc‑protected intermediate facilitates its use as a reference standard for chiral HPLC method validation. Its well‑defined retention time on Chiralpak AD‑H or OD‑H columns (common vendor methods) enables accurate determination of enantiomeric excess in both the intermediate and final active pharmaceutical ingredients, ensuring batch‑to‑batch consistency in industrial settings.

Quote Request

Request a Quote for Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.